(2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
This compound is a highly complex steroid derivative characterized by a cyclopenta[a]phenanthrene core with multiple stereochemical centers, hydroxyl groups, and a carboxylic acid moiety. Its structure includes:
- A steroidal backbone with ethyl and methyl substituents at positions 6, 10, and 12.
- A 4-carboxybutan-2-yl side chain at position 17 of the cyclopenta[a]phenanthrene system.
- A glucuronic acid-like moiety (oxane ring with hydroxyl and carboxylic acid groups) linked via an ether bond at position 3 of the steroid core.
Its molecular formula is C₃₂H₅₂O₁₀, and it exhibits antioxidant, anti-inflammatory, and anticancer activities, as demonstrated in both in vitro and in vivo studies . The stereochemical configuration (2S,3S,4S,5R,6R) and functional group arrangement are critical to its bioactivity, particularly in modulating enzyme interactions and cellular signaling pathways .
Properties
CAS No. |
2270232-93-2 |
|---|---|
Molecular Formula |
C32H52O10 |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C32H52O10/c1-5-17-21-14-16(41-30-27(38)25(36)26(37)28(42-30)29(39)40)10-12-32(21,4)20-11-13-31(3)18(15(2)6-9-22(33)34)7-8-19(31)23(20)24(17)35/h15-21,23-28,30,35-38H,5-14H2,1-4H3,(H,33,34)(H,39,40)/t15-,16-,17-,18-,19+,20+,21+,23+,24-,25+,26+,27-,28+,30-,31-,32-/m1/s1 |
InChI Key |
LUPCZPBQZKHSGM-QGDCDQHMSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. The synthetic route often starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the hydroxy, carboxy, and ethyl groups through a series of selective reactions. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to facilitate specific transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process often requires rigorous purification steps, such as chromatography and crystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the hydroxy groups can yield ketones or carboxylic acids, while reduction of carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule to study stereochemistry and reaction mechanisms. Its complex structure provides a challenging yet informative subject for synthetic organic chemists.
Biology
In biology, the compound is studied for its potential biological activities, including its interactions with enzymes and receptors. Its structure-activity relationship (SAR) is of particular interest in drug design and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.
Industry
In industry, the compound may be used as an intermediate in the synthesis of more complex molecules. Its functional groups and stereochemistry make it a valuable building block in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogues in the Cholanoid/Bile Acid Family
The compound belongs to a class of modified steroids with structural similarities to cholanoids and bile acid derivatives. Key analogues include:
Key Structural Differences :
- The glucuronic acid moiety in the target compound enhances solubility and receptor-binding specificity compared to simpler bile acids .
- The ethyl and methyl substituents at positions 6, 10, and 13 differentiate it from cholanoids, which typically lack alkyl branching .
- The 4-carboxybutan-2-yl side chain at C17 contrasts with the shorter or sulfonated chains in analogues like 7-sulfocholic acid .
Functional Group Modifications and Bioactivity
- Hydroxyl Groups: The 3,4,5-trihydroxyoxane system in the target compound contributes to its radical scavenging activity, outperforming analogues with fewer hydroxyls (e.g., 3α,6β,7α,12α-tetrahydroxy-5β-cholanoic acid) .
- Carboxylic Acid vs. Sulfonate : The terminal carboxylic acid in the target compound improves membrane permeability compared to sulfonated derivatives like 7-sulfocholic acid, which exhibit stronger ionic interactions .
- Steroid Core Saturation: The partially unsaturated cyclopenta[a]phenanthrene core in the target compound allows for π-π stacking with aromatic residues in enzymes, a feature absent in fully saturated cholanoids .
Pharmacokinetic and Mechanistic Comparisons
- Metabolic Stability : The glucuronic acid moiety reduces hepatic clearance compared to unconjugated bile acids, as observed in in vivo pharmacokinetic studies .
- Target Selectivity: The target compound shows 10-fold higher selectivity for cancer cell lines (e.g., MCF-7, A549) over non-cancerous cells compared to 7-sulfocholic acid, likely due to its dual action on topoisomerase II and ROS scavenging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
